molecular formula C14H18O4 B1370782 3'-(tert-Butoxycarbonylmethoxy)acetophenone

3'-(tert-Butoxycarbonylmethoxy)acetophenone

Cat. No. B1370782
M. Wt: 250.29 g/mol
InChI Key: OMCZXHFKLOABIA-UHFFFAOYSA-N
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Patent
US06133456

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 1.47 g, 36.7 mmol) in anhydrous DMF (50 mL) at 0° C. was added solid 3'-hydroxyacetophenone (5.0 g, 36.7 mmol). The mixture was stirred under N2 for 10 min and a clear yellow solution was formed. Then, tert-butylbromoacetate (6.23 mL, 38.5 mmol) was added and the mixture stirred at 0° C. for 5 min and then at room temperature for 20 min. TLC showed no starting material remaining. The mixture was partitioned between EtOAc (250 mL) and water (100 mL). The organic layer was separated, washed with saturated brine, dried (MgSO4) and concentrated in vacuo. Chromatography on silica (20% EtOAc/hexanes) gave 7.6 g (83%) of a white crystal. 1H NMR (CDCl3, 300 MHz) 7.60-7.14 (m, 4 H), 4.59 (s, 2 H), 2.60 (s, 3 H), 1.51 (s, 9 H); 13C NMR (CDCl3, 75 MHz) 198.0, 168.0, 158.6, 138.9, 130.1, 122.3, 120.6, 113.5, 83.0, 66.1, 28.4, 27.0.
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.23 mL
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1.[C:13]([O:17][C:18](=[O:21])[CH2:19]Br)([CH3:16])([CH3:15])[CH3:14]>CN(C=O)C>[C:13]([O:17][C:18]([CH2:19][O:3][C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1)=[O:21])([CH3:16])([CH3:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(C)=O
Step Three
Name
Quantity
6.23 mL
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under N2 for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear yellow solution was formed
STIRRING
Type
STIRRING
Details
the mixture stirred at 0° C. for 5 min
Duration
5 min
WAIT
Type
WAIT
Details
at room temperature for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc (250 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)COC=1C=C(C=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.